

Initial Toxicological Screening of 4-Hydroxydiphenylamine

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Compound of Interest

Compound Name: 4-Hydroxydiphenylamine

Cat. No.: B052144

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the initial toxicological data available for **4-Hydroxydiphenylamine** (4-HDP), also known as 4-anilinophenol. 4-HDP is an aromatic amine and a known aqueous transformation product of the tire antioxidant 6-PPD, as well as a metabolite of the pesticide diphenylamine.^[1] Its presence in roadway runoff and impacted creeks necessitates a clear understanding of its toxicological profile.^[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential toxicological pathways and screening workflows.

Quantitative Toxicological Data

The initial toxicological assessment of a compound relies on quantitative data to determine its relative hazard. The following tables summarize the currently available acute toxicity data for **4-Hydroxydiphenylamine**.

Table 1: Acute Mammalian Toxicity

Species	Route	Value Type	Value	GHS Classification	Reference
Rat	Oral	LD50	3300 mg/kg	Not Classified	[2]
Not Specified	Dermal	-	Not listed	Harmful in contact with skin (Warning)	[3]

Table 2: Ecotoxicity

Species	Test Duration	Endpoint	Value	GHS Classification	Reference
Neocloeon triangulifer (Mayfly)	96 hours	LC50	339 µg/L	Very toxic to aquatic life (Warning)	[4] [5] [6]

Table 3: GHS Hazard Statements from Consolidated Reports

Hazard Statement Code	Description	Classification	Reference
H312	Harmful in contact with skin	Acute toxicity, dermal (Warning)	[3]
H315	Causes skin irritation	Skin corrosion/irritation (Warning)	[3][7]
H318 / H319	Causes serious eye damage / irritation	Serious eye damage/eye irritation (Danger/Warning)	[3][7]
H335	May cause respiratory irritation	Specific target organ toxicity, single exposure (Warning)	[3][7]
H400	Very toxic to aquatic life	Hazardous to the aquatic environment, acute hazard (Warning)	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following sections describe the protocols used in the cited studies and general methodologies for standard toxicological screening.

Acute Aquatic Toxicity Testing (Neocloeon triangulifer)

This protocol is based on the methodology used to determine the 96-hour LC50 of 4-HDP in mayfly larvae.[5]

- Test Organism: Early instars of the mayfly, *Neocloeon triangulifer*.
- Test Design: Static, non-renewal toxicity test conducted over 96 hours.
- Experimental Units: Five organisms per replicate with five replicates per treatment group.

- **Test Concentrations:** Nominal concentrations of 25, 50, 100, 200, 400, and 800 µg/L were used.
- **Controls:** Both a solvent control and a clean water control were included in the experimental design.
- **Endpoint:** Mortality was the primary endpoint, observed over the 96-hour exposure period to calculate the median lethal concentration (LC50).
- **Data Analysis:** The LC50 was calculated from the observed mortalities at the different test concentrations.

Standard Genotoxicity Screening Assays (General Protocol)

While specific genotoxicity studies for 4-HDP were not detailed in the provided results, a standard initial screening would involve a battery of in vitro tests to assess mutagenic and clastogenic potential.[8][9]

- **Purpose:** To detect point mutations (base-pair substitutions and frameshifts) induced by the test chemical.
- **Test System:** Multiple strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine).
- **Methodology:**
 - The tester strains are exposed to the test substance (4-HDP) at various concentrations, both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction).
 - The mixture is plated on a minimal medium lacking the essential amino acid.
 - Plates are incubated for 48-72 hours.
 - The number of revertant colonies (colonies that have mutated back to a prototrophic state and can now synthesize the amino acid) is counted.

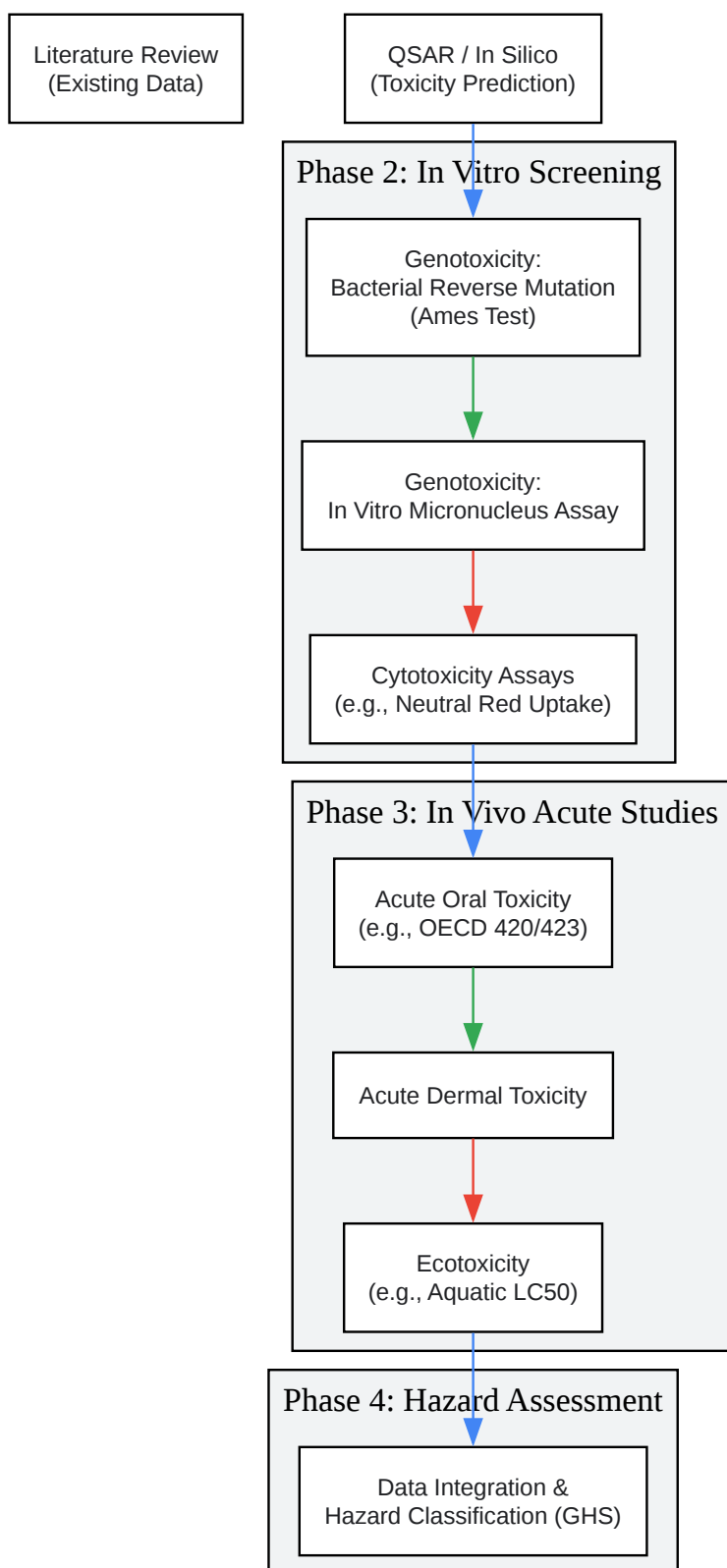
- Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the solvent control.
- Purpose: To detect damage to chromosomes or the mitotic apparatus. This damage can result in the formation of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
- Test System: Mammalian cell lines (e.g., TK6, CHO, V79) or primary lymphocytes.
- Methodology:
 - Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation.
 - Following exposure, the cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.
 - Cells are harvested, fixed, and stained.
 - The frequency of micronuclei is scored in binucleated cells.
- Interpretation: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Visualizations: Workflows and Putative Mechanisms

Visual diagrams are essential for understanding complex biological processes and experimental designs.

Toxicological Screening Workflow

The following diagram illustrates a typical workflow for the initial toxicological screening of a novel or data-poor chemical like **4-Hydroxydiphenylamine**.

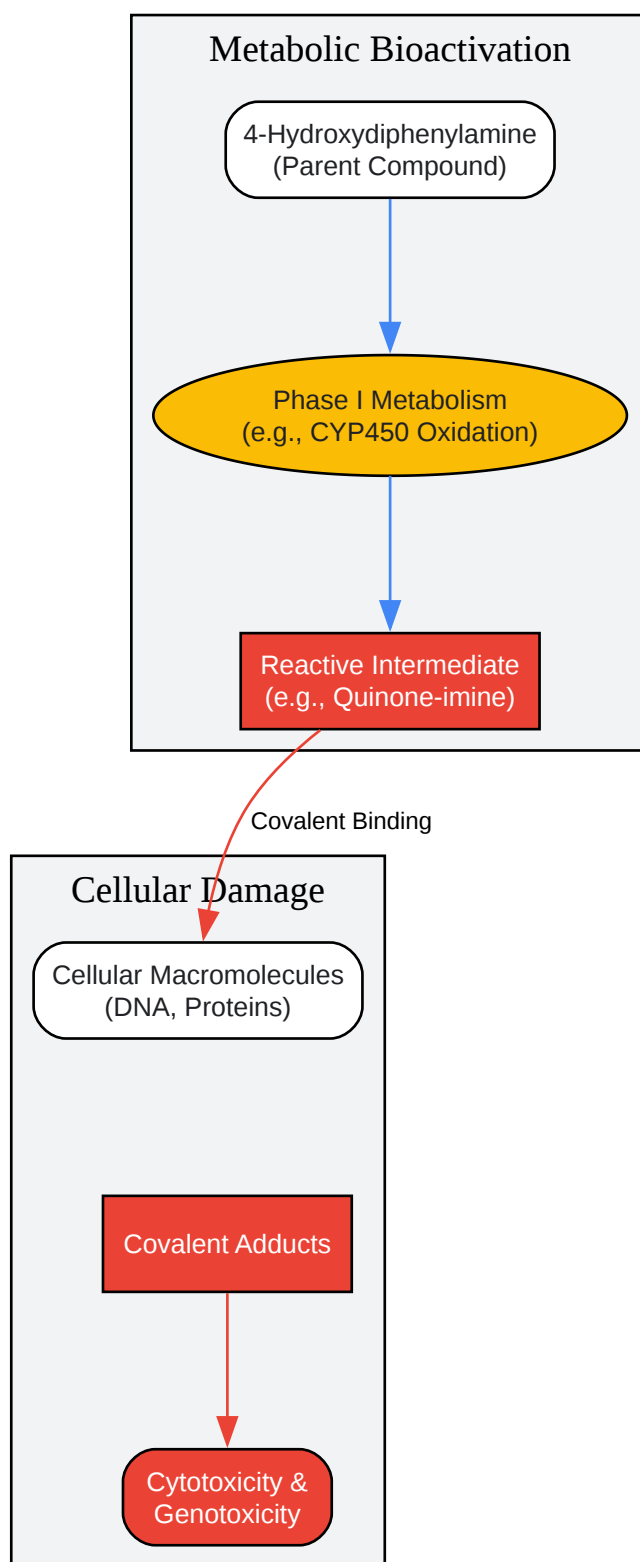


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Caption: A generalized workflow for initial toxicological screening.

Putative Metabolic Bioactivation Pathway

Compounds containing phenol and aniline moieties can undergo metabolic bioactivation to form reactive intermediates that contribute to their toxicity.^{[10][11]} The following pathway is a hypothesized mechanism for **4-Hydroxydiphenylamine** based on established biochemical transformations of similar chemical structures.



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Caption: Putative bioactivation pathway of **4-Hydroxydiphenylamine**.

Conclusion

The initial toxicological screening of **4-Hydroxydiphenylamine** reveals moderate acute oral toxicity in rats and high acute toxicity to aquatic invertebrates. GHS classifications indicate it is a skin and eye irritant, may cause respiratory irritation, and is harmful upon dermal contact. While direct genotoxicity data is limited, the chemical structure suggests a potential for metabolic bioactivation into reactive intermediates, a hypothesis that warrants further investigation through standard assays like the Ames test and in vitro micronucleus assay. The data presented in this guide serves as a foundational resource for researchers and professionals in assessing the risks associated with 4-HDP and directing future toxicological studies.

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